2-[(4-Oxidopyrazin-2-yl)sulfanyl]aniline
Description
2-[(4-Oxidopyrazin-2-yl)sulfanyl]aniline is a heterocyclic organic compound characterized by an aniline moiety linked via a sulfanyl (-S-) bridge to a 4-oxidopyrazin-2-yl group. The pyrazine oxide group introduces polarity, enhancing solubility in polar solvents compared to non-oxidized analogs, while the sulfanyl linkage provides a site for redox reactions or nucleophilic substitution.
Properties
Molecular Formula |
C10H9N3OS |
|---|---|
Molecular Weight |
219.27g/mol |
IUPAC Name |
2-(4-oxidopyrazin-4-ium-2-yl)sulfanylaniline |
InChI |
InChI=1S/C10H9N3OS/c11-8-3-1-2-4-9(8)15-10-7-13(14)6-5-12-10/h1-7H,11H2 |
InChI Key |
RXUYUDZCWPLBOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)SC2=NC=C[N+](=C2)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NC=C[N+](=C2)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
| Compound Name | Substituent Groups | Molecular Weight (g/mol) | Key Properties/Biological Activity |
|---|---|---|---|
| This compound | Pyrazine oxide, sulfanyl, aniline | ~235 (estimated) | High polarity, potential enzyme inhibition |
| 4-[(4-Fluorophenyl)sulfanyl]aniline | 4-Fluorophenyl, sulfanyl, aniline | 217.3 | Anticancer, antimicrobial |
| 4-[(2,5-Dimethylphenyl)sulfanyl]aniline | 2,5-Dimethylphenyl, sulfanyl, aniline | 243.4 | Altered reactivity due to methyl steric effects |
| 5-Chloro-2-[(difluoromethyl)sulfanyl]aniline | Difluoromethyl, chlorine, sulfanyl | 234.7 | Enhanced bioactivity via halogen effects |
| 2-(ethanesulfonyl)-N-(propan-2-yl)aniline | Ethanesulfonyl, propan-2-yl | 257.4 | Enzyme inhibition via sulfonamide H-bonding |
Key Observations:
Pyrazine Oxide vs. Aromatic Rings : The oxidized pyrazine in the target compound introduces electron-withdrawing effects, increasing electrophilicity compared to phenyl or methylphenyl substituents in analogs like 4-[(4-Fluorophenyl)sulfanyl]aniline . This may enhance interactions with nucleophilic residues in enzyme active sites.
Sulfanyl vs. Sulfonyl Groups : Unlike sulfonamide-containing compounds (e.g., 2-(ethanesulfonyl)-N-(propan-2-yl)aniline ), the sulfanyl group in the target compound is redox-active, enabling disulfide bond formation or oxidation to sulfoxide/sulfone derivatives.
Halogen Effects : Halogenated analogs (e.g., 5-Chloro-2-[(difluoromethyl)sulfanyl]aniline ) exhibit stronger antimicrobial activity due to halogen-induced lipophilicity and membrane penetration. The target compound lacks halogens but compensates with pyrazine oxide’s polar interactions.
Physicochemical Properties
- Solubility: The pyrazine oxide group enhances water solubility compared to non-oxidized analogs (e.g., 4-[(2,5-Dimethylphenyl)sulfanyl]aniline ).
- Stability : Oxidation of the sulfanyl group to sulfone could occur under oxidative conditions, altering bioavailability. This contrasts with sulfonamide derivatives, which are generally more stable .
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